molecular formula C11H19N5O2 B3137633 N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 439110-53-9

N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B3137633
CAS No.: 439110-53-9
M. Wt: 253.3 g/mol
InChI Key: UOBVPDIEKJVGQU-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: is a synthetic organic compound that features a morpholine ring, a triazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloropropylamine with morpholine to form N-(3-morpholinopropyl)amine.

    Acylation Reaction: The intermediate is then reacted with 2-bromoacetyl bromide to form N-(3-morpholinopropyl)-2-bromoacetamide.

    Triazole Formation: Finally, the bromoacetamide is reacted with 1H-1,2,4-triazole under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the morpholine or triazole rings.

    Reduction: Amines or alcohols derived from the reduction of the acetamide group.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, or anticancer agent.

    Biological Research: The compound can be used as a tool to study enzyme inhibition or receptor binding.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby preventing substrate binding.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-morpholinopropyl)-2-(1H-1,2,3-triazol-1-yl)acetamide: Similar structure but with a different triazole ring.

    N-(3-morpholinopropyl)-2-(1H-imidazol-1-yl)acetamide: Contains an imidazole ring instead of a triazole ring.

Uniqueness

N-(3-morpholinopropyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both the morpholine and 1H-1,2,4-triazole rings, which confer specific chemical and biological properties that are not found in compounds with different ring systems.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c17-11(8-16-10-12-9-14-16)13-2-1-3-15-4-6-18-7-5-15/h9-10H,1-8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBVPDIEKJVGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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